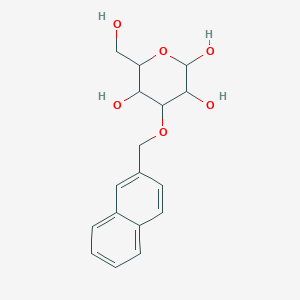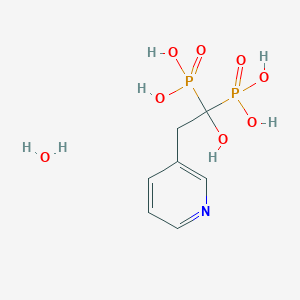
Risedronic acid monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Risedronic acid monohydrate is a bisphosphonate compound commonly used in the treatment of osteoporosis and Paget’s disease of bone. It functions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption, thereby slowing down bone loss and increasing bone density .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of risedronic acid typically involves the reaction of 3-pyridylcarboxylic acid with phosphorus trichloride in methanesulfonic acid. This method yields risedronic acid in a relatively pure form . Another approach involves using phosphorus trichloride and phosphorous acid in the presence of an ionic liquid additive, which can improve the yield and purity of the product .
Industrial Production Methods
Industrial production of risedronic acid often employs similar synthetic routes but on a larger scale. The use of methanesulfonic acid as a solvent is preferred due to its effectiveness in producing high yields of the compound . Additionally, green chemistry approaches, such as using microwave irradiation, have been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Risedronic acid undergoes various chemical reactions, including:
Oxidation: Risedronic acid can be oxidized under specific conditions, although this is not a common reaction for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphonate groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Reagents like phosphorus trichloride and phosphorous acid are commonly used in the synthesis and modification of risedronic acid.
Major Products Formed
The primary product formed from these reactions is risedronic acid itself, with modifications depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Risedronic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used in the study of bisphosphonate chemistry and the development of new bisphosphonate compounds.
Biology: The compound is used to investigate the mechanisms of bone resorption and the role of osteoclasts in bone metabolism.
Industry: The compound is used in the development of controlled delivery systems for anti-osteoporosis drugs.
Wirkmechanismus
Risedronic acid binds to bone hydroxyapatite and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, which is essential for osteoclast function. By preventing the resorption of bone, risedronic acid helps to maintain bone density and reduce the risk of fractures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etidronate: Another bisphosphonate used to treat bone disorders, but with lower potency compared to risedronic acid.
Alendronate: A bisphosphonate with similar applications but different pharmacokinetic properties.
Ibandronate: Known for its higher potency and longer duration of action compared to risedronic acid.
Zoledronate: The most potent bisphosphonate, used for severe cases of bone resorption.
Uniqueness
Risedronic acid is unique due to its balance of potency, safety, and efficacy. It offers a high degree of bone resorption inhibition while maintaining a favorable safety profile, making it a preferred choice for many patients with osteoporosis and Paget’s disease .
Eigenschaften
Molekularformel |
C7H13NO8P2 |
|---|---|
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2 |
InChI-Schlüssel |
SASLGGGHGGSNGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


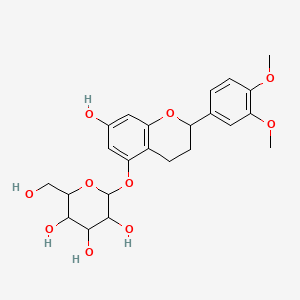



![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
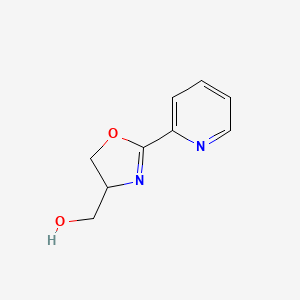
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)
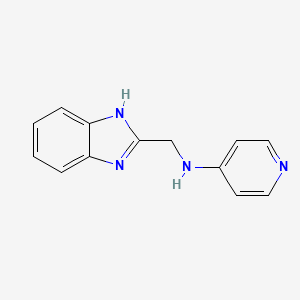


![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
